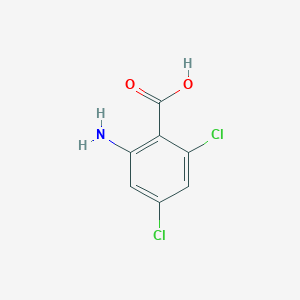

2-氨基-4,6-二氯苯甲酸

描述

Synthesis Analysis

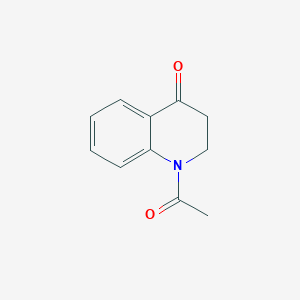

The synthesis of related chlorinated aromatic compounds often involves selective catalysis and reaction conditions tailored to introduce chloro and amino groups into the benzoic acid framework. For example, one study detailed the use of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole as an effective catalyst for the amide condensation of sterically demanding carboxylic acids, showcasing the role of chlorinated catalysts in synthesizing complex organic molecules (Maki, Ishihara, & Yamamoto, 2006).

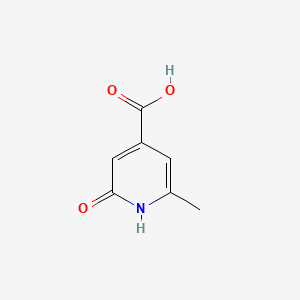

Molecular Structure Analysis

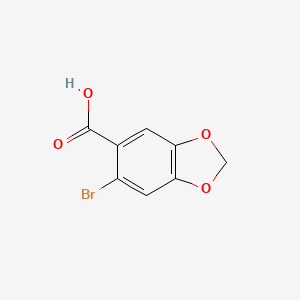

Structural analysis of chlorinated benzoic acids reveals the significance of chloro substitutions on the aromatic ring, influencing both the physical and chemical properties of these compounds. For instance, the hydration products of chlorinated phthalic acids demonstrate the formation of hydrogen-bonded chains and networks, highlighting the impact of chloro and carboxyl groups on the molecular architecture (Waddell, Hulse, & Cole, 2011).

Chemical Reactions and Properties

The reactivity of chlorinated benzoic acids involves their participation in various chemical reactions, including amide bond formation and hydrolysis. The unique pathway of a chlorobenzoate catabolism by Aminobacter sp. MSH1, transforming dichlorobenzoic acid into hydroxylated and dechlorinated products, illustrates the complex chemical behavior of these compounds (Raes et al., 2019).

Physical Properties Analysis

Chlorinated benzoic acids' physical properties, such as solubility and melting points, are crucial for their application in material science and organic synthesis. Research on solubility determination and thermodynamic modeling for chlorinated aromatic acids in various solvents provides essential data for understanding these compounds' behavior in different environments (Li et al., 2017).

Chemical Properties Analysis

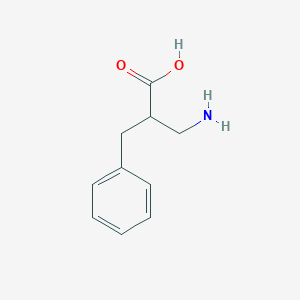

The chemical properties of 2-Amino-4,6-dichlorobenzoic acid, such as acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, can be inferred from studies on similar chlorinated aromatic compounds. The interaction of chlorinated benzoic acids with amino acids and peptides, for example, highlights their potential for forming hydrogen bonds and engaging in proton transfer reactions, which are fundamental aspects of their chemical behavior (Freedman & Radda, 1968).

科学研究应用

生物修复和地下水净化:

- Aminobacter sp. MSH1 使用2,6-二氯苯甲酰胺(一种相关化合物)作为唯一的碳、氮和能源来源,为饮用水处理厂的生物修复提供潜力。这种微生物遵循一种独特的氯苯甲酸代谢途径,包括羟基化、去卤化和环裂解等步骤,可能适用于类似2-氨基-4,6-二氯苯甲酸(Raes et al., 2019)。

光分解研究:

- 对氯苯甲酸的紫外辐射研究,与2-氨基-4,6-二氯苯甲酸密切相关,表明这些化合物可以发生光分解,形成羟基苯甲酸和苯甲酸本身。这一发现对于理解这类化合物的环境命运和降解具有重要意义(Crosby & Leitis, 1969)。

农业应用 - 植物毒性:

- 研究表明,二氯苯甲酸衍生物,结构类似于2-氨基-4,6-二氯苯甲酸,具有植物毒性效应。这表明在农业中作为除草剂或生长调节剂的潜在应用(Baruffini & Borgna, 1978)。

有机合成和化学性质:

- 对氨基苯甲酸的氯化研究为开发具有潜在应用价值的新化合物提供了合成和化学性质方面的见解,这对于各个领域如材料科学和制药业的新化合物具有重要意义(Stelt & Nauta, 2010)。

溶解度和热力学建模:

- 对不同温度下氯苯甲酸在各种溶剂中的溶解度研究为优化化工制造中的纯化过程提供了必要数据,这也适用于2-氨基-4,6-二氯苯甲酸(Li et al., 2017)。

金属络合物形成和抗菌活性:

- 研究表明,氯苯甲酸可以与金属形成络合物,具有潜在的抗菌活性,表明在开发新的抗菌剂方面可能有应用(El–Wahab, 2007)。

安全和危害

属性

IUPAC Name |

2-amino-4,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOYJBSEORILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302823 | |

| Record name | 2-Amino-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichlorobenzoic acid | |

CAS RN |

20776-63-0 | |

| Record name | 20776-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)